molecular formula C11H15N7O3S B11324192 methyl ({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetate

methyl ({1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B11324192
M. Wt: 325.35 g/mol
InChI Key: MCRRAOGTGGGOEQ-UHFFFAOYSA-N
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Description

METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a triazole ring, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps. One common method includes the reaction of dimethylamine with chloroacetyl chloride to form N,N-dimethyl-2-chloroacetamide. This intermediate then reacts with a triazine derivative to yield the desired product . The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazine and triazole rings can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in its biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({1-[4-(DIMETHYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-1H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to its combination of triazine and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15N7O3S

Molecular Weight

325.35 g/mol

IUPAC Name

methyl 2-[[1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C11H15N7O3S/c1-17(2)8-13-9(15-10(14-8)21-4)18-6-12-11(16-18)22-5-7(19)20-3/h6H,5H2,1-4H3

InChI Key

MCRRAOGTGGGOEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2C=NC(=N2)SCC(=O)OC)OC

Origin of Product

United States

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